5-benzoyl-2-phenyl-1H,2H,3H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-one
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Overview
Description
5-benzoyl-2-phenyl-1H,2H,3H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-one: is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with benzoyl and phenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-benzoyl-2-phenyl-1H,2H,3H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with hydrazine derivatives, followed by acylation with benzoyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 5-benzoyl-2-phenyl-1H,2H,3H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl or phenyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain kinases, which are crucial in cell signaling pathways .
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in cancer treatment. Its ability to inhibit specific enzymes makes it a candidate for targeted therapy .
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as conductivity or fluorescence .
Mechanism of Action
The mechanism of action of 5-benzoyl-2-phenyl-1H,2H,3H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-one involves its interaction with molecular targets such as enzymes. The compound binds to the active site of enzymes, inhibiting their activity. This inhibition can disrupt various cellular processes, leading to therapeutic effects. The pathways involved include cell signaling and apoptosis .
Comparison with Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- 1H-Pyrazolo[3,4-b]pyridines
Comparison: Compared to these similar compounds, 5-benzoyl-2-phenyl-1H,2H,3H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-one is unique due to its specific substitution pattern and the presence of both benzoyl and phenyl groups.
Properties
IUPAC Name |
5-benzoyl-2-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c23-18(14-7-3-1-4-8-14)21-12-11-17-16(13-21)19(24)22(20-17)15-9-5-2-6-10-15/h1-10,20H,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYUFCYKCXFFHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NN(C2=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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